Lipophilicity (Consensus LogP): Meta-3-TFMPP Exhibits Significantly Higher LogP than Non-Fluorinated Parent and Calculated Difference from Para-Isomer
The meta-substituted target compound exhibits a Consensus LogP of 3.07, representing a substantial increase in lipophilicity compared to the non-fluorinated parent 3-phenylpropan-1-ol (estimated LogP ~1.8). This ~1.3 log unit difference corresponds to an approximately 20-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and metabolic stability of derived drug candidates . Within the isomeric series, the para-isomer (3-(4-(trifluoromethyl)phenyl)propan-1-ol) has a reported LogP of 2.82, while the ortho-isomer (3-(2-(trifluoromethyl)phenyl)propan-1-ol) also registers 2.82, indicating that the meta-substitution pattern yields a modestly higher calculated lipophilicity (ΔLogP +0.25) compared to the para and ortho congeners . These differences, though small, can be decisive in lead optimization campaigns where fine-tuning LogP within a narrow optimal range (typically 1-4) is critical for balancing potency and bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 3.07; MLogP = 3.19; XLogP3 = 2.74 |
| Comparator Or Baseline | 3-phenylpropan-1-ol (estimated LogP ~1.8); 3-(4-(trifluoromethyl)phenyl)propan-1-ol (LogP = 2.82); 3-(2-(trifluoromethyl)phenyl)propan-1-ol (LogP = 2.82) |
| Quantified Difference | ΔLogP ~+1.3 vs. non-fluorinated parent; ΔLogP +0.25 vs. para/ortho isomers |
| Conditions | Calculated values using multiple algorithms (Consensus, MLogP, XLogP3); para/ortho data from Fluorochem technical datasheets |
Why This Matters
LogP values are primary filters in drug discovery; meta-3-TFMPP provides higher lipophilicity than non-fluorinated analogs while maintaining a LogP within the desirable range for oral bioavailability, offering a quantitatively defined advantage for medicinal chemistry applications.
